1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery . This process results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains a piperidine ring and a carboxamide group.Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “this compound” are not detailed in the available resources.Mechanism of Action
While the specific mechanism of action for “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is not provided in the available resources, quinoline derivatives are known to exhibit a range of biological activities. These include antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities .
Future Directions
The future directions for research on “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” and similar quinoline derivatives could involve further exploration of their therapeutic potential. There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties and lesser or no side effects . The swift development of new molecules containing the quinoline nucleus suggests that there is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research .
Properties
IUPAC Name |
1-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-5-7-17(8-6-16)15-28-20-4-2-3-18-9-10-21(25-22(18)20)26-13-11-19(12-14-26)23(24)27/h2-10,19H,11-15H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJCYATZAVNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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